molecular formula C10H9NO8 B14742227 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid CAS No. 6279-83-0

3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid

Cat. No.: B14742227
CAS No.: 6279-83-0
M. Wt: 271.18 g/mol
InChI Key: NMESVQZUOUEFEB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid: is an aromatic compound with the molecular formula C10H9NO8 It contains two methoxy groups, a nitro group, and two carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid typically involves the nitration of 3,4-dimethoxybenzene followed by carboxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological systems. It may also serve as a model compound for understanding the behavior of similar aromatic compounds in biological environments .

Medicine: The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy groups and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxy-2-nitrobenzoic acid
  • 3,4-Dimethoxy-5-nitrobenzoic acid

Comparison: The specific positioning of the nitro and methoxy groups also contributes to its distinct chemical properties and reactivity patterns .

Properties

CAS No.

6279-83-0

Molecular Formula

C10H9NO8

Molecular Weight

271.18 g/mol

IUPAC Name

3,4-dimethoxy-6-nitrophthalic acid

InChI

InChI=1S/C10H9NO8/c1-18-5-3-4(11(16)17)6(9(12)13)7(10(14)15)8(5)19-2/h3H,1-2H3,(H,12,13)(H,14,15)

InChI Key

NMESVQZUOUEFEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O)OC

Origin of Product

United States

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